Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate
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Overview
Description
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . It is a derivative of propanoic acid and contains both ester and thioether functional groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate can be synthesized through the reaction of ethyl 3-mercaptopropionate with methyl chloroformate under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can be used in the preparation of various sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate involves its interaction with various molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active compound, which can then exert its effects on target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl dithioacetate: Contains a dithioester group instead of a thioether group.
Dimethyl trithiocarbonate: Contains a trithiocarbonate group instead of a thioether group.
Uniqueness
This compound is unique due to its combination of ester and thioether functional groups, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable intermediate in synthetic chemistry and a useful compound in scientific research .
Biological Activity
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate can be synthesized through the reaction of ethyl 3-mercaptopropionate with methyl chloroformate under basic conditions, typically using sodium hydroxide or potassium carbonate as a catalyst. The compound has a molecular formula of C8H14O4S and a molecular weight of approximately 192.24 g/mol.
Chemical Reactions
The compound exhibits several types of chemical reactivity:
- Oxidation : The thioether group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.
- Substitution : The ester group can undergo nucleophilic substitution reactions with amines or alcohols.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The thioether group can form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzymatic activity or cellular signaling pathways. Additionally, the ester group may hydrolyze to release active metabolites that exert biological effects.
Biological Activity and Research Findings
Despite limited direct studies on this compound, its structural features suggest several potential biological applications:
Antimicrobial Properties
Research indicates that compounds containing thioether groups can exhibit antimicrobial activity. For instance, similar sulfur-containing compounds have been studied for their efficacy against various bacterial strains.
Anticancer Potential
While specific studies on this compound are scarce, compounds with similar structures have shown promise in cancer research. For example, thiazole-bearing molecules have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that ethyl thioesters could also possess anticancer properties .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Mthis compound | C8H14O4S | Methyl ester instead of ethyl | Similar thioether structure |
Ethyl dithioacetate | C6H10O2S2 | Contains a dithioester group | Different functional groups |
Dimethyl 3-thiaadipate | C8H14O4S | Contains adipic acid derivative | Unique structural framework |
This table illustrates that while this compound shares common features with other compounds, its combination of functional groups may endow it with distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-3-12-7(9)4-5-13-6-8(10)11-2/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXZXUGHSUTQTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409303 |
Source
|
Record name | Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109483-00-3 |
Source
|
Record name | Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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